molecular formula C21H24N2O2S B3134342 4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide CAS No. 400079-33-6

4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide

Cat. No.: B3134342
CAS No.: 400079-33-6
M. Wt: 368.5 g/mol
InChI Key: BCWXIIBJPBMZNE-UHFFFAOYSA-N
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Description

4-{2-[1,4,5,6-Tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide is a sulfonamide derivative with significant potential in various fields such as medicinal chemistry and pharmaceutical research. Its complex structure and functional groups make it a valuable compound for studying its interactions and applications in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide typically involves the following steps:

  • Formation of 1,4,5,6-tetrahydrobenzo[f]isoquinoline: : This step involves cyclization reactions that yield the desired tetrahydrobenzoisoquinoline core.

  • Attachment of the ethyl linker: : This is achieved through alkylation or related techniques.

  • Introduction of the benzenesulfonamide moiety: : This step often involves sulfonylation reactions under controlled conditions.

Industrial Production Methods: Scalable production methods for this compound typically employ high-yield processes and robust reaction conditions, ensuring purity and consistency across batches. These methods often include continuous flow chemistry and automated synthesis setups to optimize the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are oxidized, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions may involve the hydrogenation of double bonds or reduction of nitro groups within the molecule.

  • Substitution: : The aromatic ring within the benzenesulfonamide can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Typical reducing agents are hydrogen gas with a palladium catalyst, or sodium borohydride.

  • Substitution: : Electrophilic substitution often uses reagents such as halogens, nitrating agents, or sulfonating agents under conditions like strong acids or bases.

Major Products

  • Oxidized Derivatives: : Includes sulfoxides and sulfones.

  • Reduced Derivatives: : Potentially including amines and fully hydrogenated rings.

  • Substituted Products: : Derivatives with various substituents on the aromatic ring, enhancing its versatility.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, enabling the creation of more complex molecules with potential biological activity.

Biology

In biological studies, this compound can act as a model molecule to study receptor binding and enzyme interactions.

Medicine

In medicinal chemistry, it serves as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes implicated in diseases.

Industry

Industrially, the compound is used in the synthesis of dyes, agrochemicals, and other high-value chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets such as:

  • Receptors: : Binding to G-protein coupled receptors or ion channels.

  • Enzymes: : Inhibiting or activating key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[1,2,3,4-Tetrahydroisoquinolin-3-yl]ethyl}benzenesulfonamide: : Lacks the benzofused ring but shares the tetrahydroisoquinoline core.

  • 4-{2-[1,4,5,6-Tetrahydrobenzo[e]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide: : Differently fused benzene ring affecting its electronic properties.

Uniqueness

The presence of the benzofused ring in 4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide imparts unique electronic and steric characteristics, influencing its reactivity and binding properties, making it distinct among similar compounds.

Properties

IUPAC Name

4-[2-(2,4,5,6-tetrahydro-1H-benzo[f]isoquinolin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c22-26(24,25)19-9-5-16(6-10-19)11-13-23-14-12-21-18(15-23)8-7-17-3-1-2-4-20(17)21/h1-6,9-10H,7-8,11-15H2,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWXIIBJPBMZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C1CN(CC3)CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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